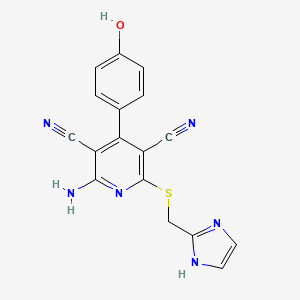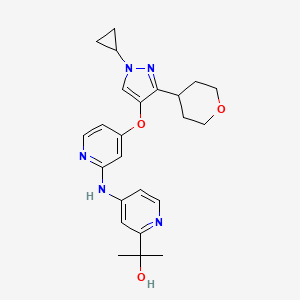
LY3200882
概要
説明
LY-3200882は、トランスフォーミング成長因子ベータ受容体タイプ1(TGFβRI)の選択性の高い新規低分子阻害剤です。この化合物は、特に腫瘍学の分野において、前臨床試験および臨床試験で有望な可能性を示しています。 LY-3200882は、癌の進行と転移において重要な役割を果たすTGFβシグナル伝達経路を標的とし、阻害するように設計されています .
科学的研究の応用
LY-3200882 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the TGFβ signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including triple-negative breast cancer and pancreatic cancer.
Industry: Utilized in the development of new drugs targeting the TGFβ pathway and as a reference compound in drug discovery and development
作用機序
LY-3200882は、TGFβ受容体タイプ1(TGFβRI)を特異的に標的とし、阻害することによって作用を発揮します。これは、SMADタンパク質などの下流シグナル伝達分子のリン酸化と活性化を阻止する、TGFβRIのセリン/スレオニンキナーゼドメインに結合するATP競合阻害剤です。 この阻害は、TGFβシグナル伝達経路を阻害し、腫瘍の増殖、転移、免疫回避の減少につながります .
類似の化合物との比較
LY-3200882は、次のような他の類似の化合物と比較されています。
ガルーニセルチブ(LY2157299一水和物): 作用機序は類似していますが、薬物動態特性が異なる別のTGFβRI阻害剤。
EW-7195: 化学構造と効力プロファイルが異なる、TGFβRIの選択的で強力な阻害剤。
SD-208: 独自の薬理学的特性を持つ選択的なTGFβRI阻害剤
LY-3200882は、その高い選択性と効力でユニークであり、さらなる開発と臨床応用のための有望な候補となっています .
生化学分析
Biochemical Properties
LY3200882 plays a crucial role in inhibiting the TGFβ signaling pathway, which is known to be involved in various pro-tumorigenic activities. The compound is an ATP-competitive inhibitor of the serine-threonine kinase domain of TGFβRI. This compound potently inhibits TGFβ-mediated SMAD phosphorylation in vitro in tumor and immune cells and in vivo in subcutaneous tumors in a dose-dependent fashion . This inhibition leads to the suppression of various pro-tumorigenic activities, including tumor cell proliferation, migration, and immune evasion .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In immune cells, this compound has shown the ability to rescue TGFβ1-suppressed or T regulatory cell-suppressed naïve T cell activity and restore proliferation . This indicates its potential as an immune modulatory agent. In tumor cells, this compound inhibits TGFβ-mediated SMAD phosphorylation, leading to reduced tumor cell proliferation and migration . Additionally, this compound has shown anti-metastatic activity in vitro in migration assays and in vivo in experimental metastasis tumor models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of TGFβRI, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of SMAD proteins, which are critical mediators of TGFβ signaling . By blocking SMAD phosphorylation, this compound disrupts the downstream signaling pathways that promote tumor growth and immune evasion . Furthermore, this compound has shown the ability to enhance tumor-infiltrating lymphocytes in the tumor microenvironment, contributing to its anti-tumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Long-term effects of this compound include durable tumor regressions in preclinical models, with some studies showing complete rejection of rechallenged tumors . The stability and sustained activity of this compound make it a promising candidate for further clinical development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In preclinical tumor models, this compound has shown potent anti-tumor activity at various dosages . Higher doses of this compound have been associated with increased toxicity, including cardiovascular toxicity in some cases . The recommended phase II doses (RP2Ds) for this compound monotherapy have been established as 50 mg twice a day 2-weeks-on/2-weeks-off and 35 mg twice a day 3-weeks-on/1-week-off .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, and its metabolites are excreted through the urine . The inhibition of TGFβRI by this compound affects metabolic flux and metabolite levels, contributing to its anti-tumor activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. The compound has shown good bioavailability and tissue distribution in preclinical studies . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on TGFβ signaling . The distribution of this compound within the tumor microenvironment is crucial for its anti-tumor activity.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TGFβRI . The compound’s activity is dependent on its ability to bind to the ATP-binding site of TGFβRI, preventing SMAD phosphorylation and subsequent signaling . The localization of this compound within the cytoplasm is essential for its inhibitory effects on TGFβ signaling.
準備方法
合成経路と反応条件
LY-3200882の合成は、市販されている出発物質から始まり、複数の工程を伴います。主要な工程には、コア構造の形成、続いて目的の選択性と効力を達成するための官能基の修飾が含まれます。 反応条件には、通常、有機溶媒、触媒、および制御された温度と圧力条件の使用が含まれ、高収率と純度が保証されます .
工業生産方法
LY-3200882の工業生産は、ラボスケール合成と同様の合成経路に従いますが、大規模生産に合わせて最適化されています。 これには、より大きな反応容器、自動化されたプロセス、および厳格な品質管理措置の使用が含まれ、規制基準との整合性とコンプライアンスが保証されます .
化学反応の分析
反応の種類
LY-3200882は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体になる可能性があります。
還元: LY-3200882は、還元されて、還元された誘導体になる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤が含まれます。 反応条件には、通常、目的の生成物を得るために、制御された温度、圧力、およびpHが含まれます .
形成される主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾されたLY-3200882のさまざまな誘導体が含まれ、それらの生物活性と潜在的な治療用途についてさらに研究することができます .
科学研究への応用
LY-3200882は、次のような幅広い科学研究への応用があります。
化学: TGFβシグナル伝達経路とそのさまざまな生物学的プロセスにおける役割を研究するためのツール化合物として使用されています。
生物学: 増殖、分化、およびアポトーシスなどの細胞プロセスへの影響について調査されています。
医学: トリプルネガティブ乳がんや膵臓がんなど、さまざまな癌の治療における潜在的な治療薬として探求されています。
類似化合物との比較
LY-3200882 is compared with other similar compounds, such as:
Galunisertib (LY2157299 monohydrate): Another TGFβRI inhibitor with similar mechanisms of action but different pharmacokinetic properties.
EW-7195: A selective and potent inhibitor of TGFβRI with a different chemical structure and potency profile.
SD-208: A selective TGFβRI inhibitor with distinct pharmacological properties
LY-3200882 is unique in its high selectivity and potency, making it a promising candidate for further development and clinical applications .
特性
IUPAC Name |
2-[4-[[4-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxypyridin-2-yl]amino]pyridin-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-24(2,30)21-13-17(5-9-25-21)27-22-14-19(6-10-26-22)32-20-15-29(18-3-4-18)28-23(20)16-7-11-31-12-8-16/h5-6,9-10,13-16,18,30H,3-4,7-8,11-12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPFMWIDAKQFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)NC2=NC=CC(=C2)OC3=CN(N=C3C4CCOCC4)C5CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898283-02-7 | |
| Record name | LY-3200882 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1898283027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3200882 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LY-3200882 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19HY34R6UN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


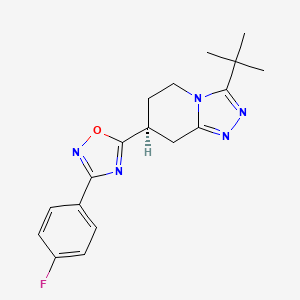
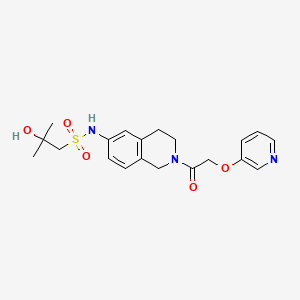
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)
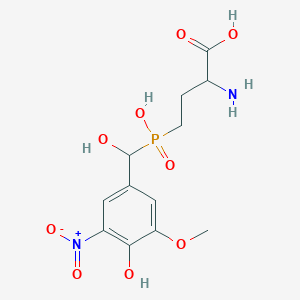
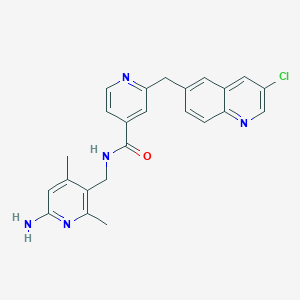
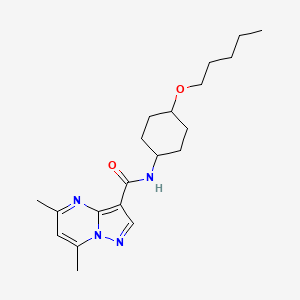
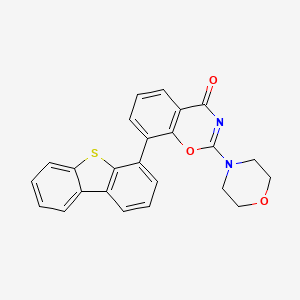
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)

